

# Ceritinib in Combination with Chemotherapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ceritinib |           |
| Cat. No.:            | B560025   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the anaplastic lymphoma kinase (ALK) inhibitor, **ceritinib**, with various chemotherapy agents. Detailed protocols for key experiments are included to facilitate the investigation of these combination strategies in a laboratory setting.

### Introduction

**Ceritinib** is a potent, second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.[1][2][3] Preclinical and clinical investigations have explored combining **ceritinib** with traditional cytotoxic chemotherapies and other targeted agents to enhance anti-tumor efficacy, overcome resistance mechanisms, and broaden its therapeutic application to other malignancies.

One key mechanism underlying the synergistic potential of **ceritinib** with certain chemotherapies is its ability to inhibit ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2.[4] These transporters are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively pumping chemotherapeutic drugs out of the



cell. By inhibiting these pumps, **ceritinib** can increase the intracellular concentration and efficacy of co-administered cytotoxic agents.[4]

This document outlines the application of **ceritinib** in combination with several chemotherapy agents, presenting both preclinical and clinical data, along with detailed experimental protocols for their evaluation.

# **Preclinical and Clinical Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **ceritinib** in combination with various chemotherapy agents.

Table 1: Preclinical In Vitro Synergy of Ceritinib

**Combinations** 

| Combination                               | Cell Line                                             | Assay Type                | Key Findings                                                                                                          | Reference |
|-------------------------------------------|-------------------------------------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Ceritinib +<br>Cisplatin                  | KKU-M213,<br>KKU-100, RBE<br>(Cholangiocarcin<br>oma) | Cell Viability<br>(MTT)   | Synergistic reduction in cell viability. ZIP synergy score >10 indicates synergism.                                   | [2]       |
| Ceritinib +<br>Doxorubicin/Pacli<br>taxel | K562/adr<br>(Leukemia,<br>ABCB1-<br>overexpressing)   | Cell Viability<br>(MTT)   | Ceritinib (0.5 µM) significantly decreased the IC50 of doxorubicin and paclitaxel, indicating reversal of resistance. |           |
| Ceritinib +<br>Gemcitabine                | Pancreatic<br>Cancer Cell<br>Lines                    | Cell Viability<br>(CCK-8) | Additive to synergistic growth inhibition observed.                                                                   | [5]       |



**Table 2: Preclinical In Vivo Efficacy of Ceritinib** 

**Combinations** 

| Combination                    | Cancer Model                      | Key Findings                                                                                                     | Reference |
|--------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Ceritinib + PD-L1<br>Inhibitor | Ba/F3 (EML4-ALK-<br>WT) Xenograft | Combination therapy resulted in a 91.9% relative tumor growth inhibition, compared to 84.9% for ceritinib alone. | [4][6]    |
| Ceritinib +<br>Gemcitabine     | Pancreatic Cancer<br>Xenograft    | Combination of gemcitabine and ceritinib reduced tumor size by up to 30%.                                        | [5]       |

**Table 3: Clinical Trial Data for Ceritinib Combinations** 



| Combinatio<br>n                    | Phase | Cancer<br>Type           | Recommen<br>ded Phase<br>II Dose<br>(RP2D) /<br>Maximum<br>Tolerated<br>Dose (MTD) | Overall<br>Response<br>Rate (ORR)                  | Reference |
|------------------------------------|-------|--------------------------|------------------------------------------------------------------------------------|----------------------------------------------------|-----------|
| Ceritinib +<br>Gemcitabine         | 1     | Advanced<br>Solid Tumors | MTD:<br>Ceritinib 600<br>mg daily                                                  | 20%                                                | [7]       |
| Ceritinib + Gemcitabine/ Cisplatin | ı     | Advanced<br>Solid Tumors | MTD:<br>Ceritinib 450<br>mg daily                                                  | 20%                                                | [7]       |
| Ceritinib +<br>Ribociclib          | lb/II | ALK+ NSCLC               | RP2D: Ceritinib 300 mg/day + Ribociclib 200 mg/day (3-weeks- on/1-week- off)       | 50% at RP2D                                        | [8]       |
| Ceritinib +<br>Nivolumab           | lb    | ALK+ NSCLC               | Ceritinib 300<br>mg daily +<br>Nivolumab 3<br>mg/kg every<br>2 weeks               | 60% (ALKi-<br>naïve), 25%<br>(ALKi-<br>pretreated) | [8]       |

# Signaling Pathways and Experimental Workflows Ceritinib's Core Mechanism of Action

**Ceritinib** primarily targets the ALK receptor tyrosine kinase. In cancers driven by ALK fusions (e.g., EML4-ALK), the kinase is constitutively active, leading to the phosphorylation and activation of multiple downstream pro-survival and proliferative signaling pathways. **Ceritinib** 



competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent signal transduction.



Click to download full resolution via product page

Caption: **Ceritinib** inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

## **Experimental Workflow for Preclinical Evaluation**

A typical workflow for assessing the preclinical efficacy of **ceritinib** in combination with another agent involves a tiered approach, starting with in vitro assays and progressing to in vivo models.





Click to download full resolution via product page

Caption: A standard workflow for evaluating **ceritinib** combination therapies.



# **Experimental Protocols**

# Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

This protocol describes how to assess the synergistic effects of **ceritinib** in combination with another chemotherapeutic agent (e.g., cisplatin) on cancer cell lines using a colorimetric cell viability assay (e.g., MTT or CCK-8).

#### Materials:

- Cancer cell lines (e.g., KKU-M213 cholangiocarcinoma cells)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Ceritinib (powder, to be dissolved in DMSO)
- Chemotherapy agent (e.g., Cisplatin, to be dissolved in saline or DMSO)
- 96-well cell culture plates
- MTT or CCK-8 reagent
- · DMSO or solubilization buffer
- Multichannel pipette
- Plate reader

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ$  Seed the cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.



- · Drug Preparation and Treatment:
  - Prepare stock solutions of ceritinib and the combination agent in DMSO.
  - Create a dose-response matrix. For example, for the **ceritinib** and cisplatin combination, prepare serial dilutions of **ceritinib** (e.g., 0, 0.625, 1.25, 2.5, 5 μM) and cisplatin (e.g., 0, 6.25, 12.5, 25, 50 μM).[2]
  - Add the drugs in combination to the designated wells. Include wells for single-agent treatments and untreated controls.
  - Incubate the plate for 72 hours at 37°C, 5% CO2.
- Cell Viability Measurement (CCK-8 Example):
  - Add 10 μL of CCK-8 solution to each well.
  - Incubate for 1-4 hours at 37°C until the color develops.
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
  - Analyze the drug interaction using a synergy model. The Zero Interaction Potency (ZIP) model can be used, which calculates a synergy score based on the comparison of the observed and expected dose-response curves.[2] A ZIP score >10 is considered synergistic, between -10 and 10 is additive, and <-10 is antagonistic.[2] Alternatively, the Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.[9]</li>

# Protocol 2: Western Blot Analysis of ALK Signaling Pathway



This protocol details the procedure for analyzing the phosphorylation status of ALK and its key downstream effectors, AKT and ERK, in response to **ceritinib** treatment.

#### Materials:

- Cancer cell lines (e.g., H2228 ALK+ NSCLC cells)
- · 6-well plates
- Ceritinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.



- Treat cells with various concentrations of ceritinib (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 6-24 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification and Sample Preparation:
  - Determine the protein concentration of each lysate using the BCA assay.
  - Normalize the protein concentration for all samples.
  - Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein (e.g., 20-40 μg) into the wells of an SDS-PAGE gel.
  - Run the gel to separate proteins by size.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.



 Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

### **Protocol 3: In Vivo Xenograft Tumor Model**

This protocol provides a general framework for evaluating the in vivo efficacy of **ceritinib** in combination with another agent in a subcutaneous xenograft mouse model.

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- Cancer cell line (e.g., Ba/F3 EML4-ALK-WT cells)
- Matrigel (optional)
- Ceritinib
- Combination agent
- Appropriate vehicle for drug formulation (e.g., saline, corn oil)
- Calipers
- Animal balance

#### Procedure:

- Cell Preparation and Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.
  - $\circ$  Subcutaneously inject the cell suspension (e.g., 1-5 x 10<sup>6</sup> cells in 100-200 µL) into the flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor the mice for tumor formation.



- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Ceritinib alone, Combination agent alone, Ceritinib + Combination agent).
- Drug Preparation and Administration:
  - Prepare fresh formulations of the drugs in their respective vehicles on each day of dosing.
  - Administer the treatments to the mice according to the planned schedule. For example,
     ceritinib can be administered daily by oral gavage.
- Monitoring and Measurement:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the animals.
- Endpoint and Tissue Collection:
  - Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
  - Euthanize the mice according to institutional guidelines.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot, fixing in formalin for immunohistochemistry).
- Data Analysis:
  - Plot the mean tumor volume ± SEM for each group over time.
  - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.



 Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2.13. Non-small-cell lung cancer xenograft model [bio-protocol.org]
- 2. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypharmacology-based ceritinib repurposing using integrated functional proteomics -PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity and combined inhibitory effect of ceritinib with gemcitabine in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceritinib in Combination with Chemotherapy: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b560025#ceritinib-in-combination-with-other-chemotherapy-agents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com